6-(2-Methylphenyl)-3-azabicyclo[3.2.0]heptane
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Overview
Description
6-(2-Methylphenyl)-3-azabicyclo[320]heptane is a bicyclic compound featuring a unique structure that includes a 2-methylphenyl group and an azabicyclo heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methylphenyl)-3-azabicyclo[3.2.0]heptane can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
While specific industrial production methods for 6-(2-Methylphenyl)-3-azabicyclo[32
Chemical Reactions Analysis
Types of Reactions
6-(2-Methylphenyl)-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
6-(2-Methylphenyl)-3-azabicyclo[3.2.0]heptane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism by which 6-(2-Methylphenyl)-3-azabicyclo[3.2.0]heptane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor functions. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
6-Methylbicyclo[3.2.0]heptane: Shares a similar bicyclic structure but lacks the 2-methylphenyl group.
Bicyclo[2.2.1]heptane: Another bicyclic compound with different ring sizes and functional groups.
Uniqueness
6-(2-Methylphenyl)-3-azabicyclo[3.2.0]heptane is unique due to its specific combination of a 2-methylphenyl group and an azabicyclo heptane framework, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17N |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
6-(2-methylphenyl)-3-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C13H17N/c1-9-4-2-3-5-11(9)12-6-10-7-14-8-13(10)12/h2-5,10,12-14H,6-8H2,1H3 |
InChI Key |
PCTCCMCWQUNMOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CC3C2CNC3 |
Origin of Product |
United States |
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